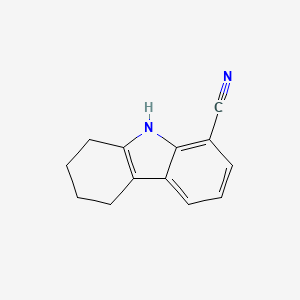
Diethyl cyclopent-1-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Diethyl cyclopent-1-ene-1,2-dicarboxylate” is a chemical compound with the CAS Number: 70202-92-5 . It has a molecular weight of 212.25 and its IUPAC name is diethyl cyclopent-1-ene-1,2-dicarboxylate .
Synthesis Analysis
A new route was developed to design esters of gem-dicarboxylic acids of cyclopentene series by CH alkylation of diethyl malonate with cis-1,4-dichlorobutene . Diethyl cyclopent-3-ene-1,1-dicarboxylate was reacted with dichlorocarbene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
Diethyl cyclopent-1-ene-1,2-dicarboxylate participates in ring-opening addition reactions with various nucleophilic reagents .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm^3 , a boiling point of 245.0±30.0 °C at 760 mmHg , and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol , and the flash point is 110.6±23.0 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Gem-Cyclopentenedicarboxylic Acid Derivatives
Diethyl cyclopent-1-ene-1,2-dicarboxylate plays a crucial role in the synthesis of gem-cyclopentenedicarboxylic acid derivatives. A study by Raskil’dina et al. (2016) developed a new route for designing esters of gem-dicarboxylic acids in the cyclopentene series. This involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene and reacting Diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene (Raskil’dina et al., 2016).
Formation of Cyclopent[cd]azulene and Benz[cd]azulene Derivatives
Nakadate et al. (1977) demonstrated that Diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure with polyphosphoric acid, resulting in cyclopent[cd]azulene derivatives. Similarly, diethyl 4-styrylazulene-1,3-dicarboxylate forms benz[cd]azulene derivatives under similar conditions (Nakadate et al., 1977).
Versatile Reactivity with Esters and Carbonyl Derivatives
Kettani et al. (2007) explored the reactivity of Diethyl cyclopent-1-ene-1,2-dicarboxylate with various esters and carbonyl derivatives. They found that dimesitylfluorenylidenegermane undergoes cycloaddition with α-ethylenic esters, including diethyl fumarate, leading to the formation of oxagerma-cyclohexenes (Kettani et al., 2007).
Synthesis of Functionalized Cycloprop[f]indenes
Müller and Miao (1994) reported the synthesis of functionalized cycloprop[f]indenes starting from diene 4, involving the condensation of diethyl malonate to the dibromide 21. This study highlights the role of Diethyl cyclopent-1-ene-1,2-dicarboxylate in constructing the cyclopentene ring through various synthetic routes (Müller & Miao, 1994).
Synthesis of Perfumery Compound
Yong-chang (2005) utilized diethyl cyclopent-1-ene-1,2-dicarboxylate in the synthesis of the perfumery compound 3-methyl-2-hydroxy-cyclopent-2-en-1-one. This process involved Claisen ester condensation, Michael addition, Dieckmann ester condensation, and decarboxylation reactions (Zhou Yong-chang, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl cyclopentene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACLHMCDBDBKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyclopent-1-ene-1,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate](/img/structure/B2411729.png)
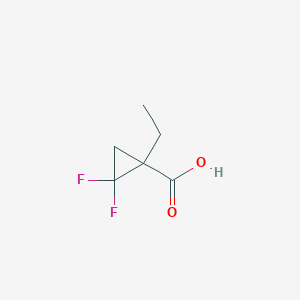
![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)
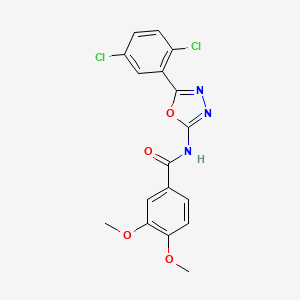
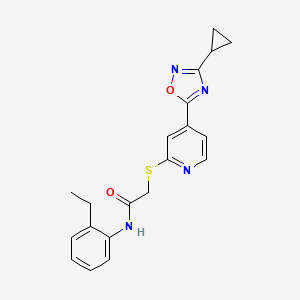
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2411736.png)
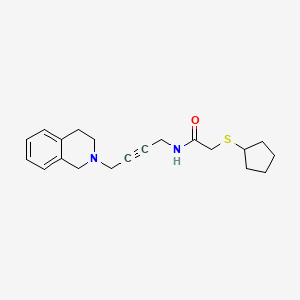
![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)


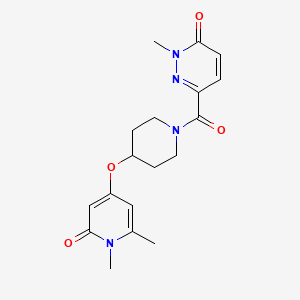

![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
